tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate
Description
tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a methylsulfamoyl moiety on the (2R)-configured propyl chain. Its molecular formula is C₉H₂₀N₂O₄S, with a molecular weight of 252.33 g/mol . The compound’s stereochemistry distinguishes it from its (2S)-enantiomer (CAS 2751603-10-6), which shares identical molecular weight and formula but differs in spatial configuration .
Properties
Molecular Formula |
C9H20N2O4S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate |
InChI |
InChI=1S/C9H20N2O4S/c1-7(16(13,14)10-5)6-11-8(12)15-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
OAYCXMRRUOZAIE-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)S(=O)(=O)NC |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)S(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate generally involves two main stages:
Preparation of the tert-Butyl Carbamate Intermediate
The tert-butyl carbamate group is commonly introduced by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This protects the amine functionality and allows for further functionalization.
- Starting from (2R)-2-aminopropylamine or its derivatives, the amine is treated with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or potassium carbonate.
- The reaction is usually conducted in an organic solvent like dichloromethane or ethyl acetate at 0 °C to room temperature.
- The product, tert-butyl N-[(2R)-2-aminopropyl]carbamate, is isolated by extraction and purified by recrystallization or chromatography.
Example data from related carbamate syntheses:
| Compound Example | Yield (%) | Solvent | Base | Temperature | Purification Method |
|---|---|---|---|---|---|
| tert-Butyl (2-(methylthio)ethyl)carbamate | ~80 | Dichloromethane | Triethylamine | 0 °C to RT | Silica gel chromatography |
| tert-Butyl (3-phenylpropyl)carbamate | 75-85 | Ethyl acetate | Potassium carbonate | RT | Recrystallization |
These procedures are well-documented in the literature for related carbamate derivatives and serve as a foundation for preparing the tert-butyl carbamate intermediate of the target compound.
Introduction of the Methylsulfamoyl Group
The methylsulfamoyl moiety (–SO2NHCH3) is introduced via sulfamoylation of the free amine on the propyl side chain. Common reagents for sulfamoylation include sulfamoyl chlorides or sulfamoyl fluorides.
- Sulfamoyl Chloride Method: The free amine is reacted with methylsulfamoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- SuFEx Click Chemistry: Sulfur(VI) fluoride exchange (SuFEx) reagents such as sulfamoyl fluorides can be used to functionalize amines under mild conditions without the need for sulfuryl fluoride (SO2F2).
The SuFEx method is advantageous due to its mildness and high selectivity, avoiding harsh reagents and conditions.
Representative Synthetic Route Summary
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | (2R)-2-aminopropylamine + Boc2O | Et3N, DCM, 0 °C to RT, 12 h | tert-butyl N-[(2R)-2-aminopropyl]carbamate | ~80 |
| 2 | Carbamate intermediate + methylsulfamoyl chloride | Et3N, DCM, 0 °C to RT, 2 h | tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate | 70-85 |
Analytical Data and Characterization
The final compound is characterized by standard spectroscopic methods:
- 1H NMR: Signals corresponding to tert-butyl group (singlet ~1.4 ppm), methylsulfamoyl methyl group (singlet ~2.0-2.2 ppm), and chiral propyl protons.
- 13C NMR: Characteristic carbamate carbonyl carbon (~155-156 ppm), tert-butyl carbons (~28-30 ppm), and methylsulfamoyl carbons (~15 ppm).
- Mass Spectrometry: Molecular ion peak consistent with molecular formula.
- IR Spectroscopy: Bands for carbamate C=O (~1700 cm⁻¹), sulfonamide S=O (~1350-1150 cm⁻¹).
Notes on Stereochemistry and Purity
- The chiral center at the 2-position of the propyl chain is preserved during synthesis by using enantiomerically pure starting amines.
- Purification steps such as silica gel chromatography or recrystallization ensure removal of impurities and diastereomers.
- Optical rotation measurements and chiral HPLC can confirm enantiomeric purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are carried out in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonamide group plays a crucial role in this interaction by forming hydrogen bonds and electrostatic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Structural Analogs with Aminoalkyl Substituents
Compounds 12 (tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}carbamate) and 13 (tert-butyl N-{3-[(3-aminopropyl)amino]propyl}carbamate) are structurally analogous but feature aminoethyl/aminopropyl groups instead of methylsulfamoyl (Table 1). Key differences include:
- Synthesis Yields : Compound 12 showed a higher yield (55%) compared to 13 (40%), likely due to steric hindrance in the longer propyl chain of 13 .
- Spectroscopic Data :
- IR Spectra : The methylsulfamoyl group in the target compound would exhibit strong S=O stretching (~1350–1150 cm⁻¹), absent in 12 and 13. Instead, 12 and 13 show NH₂ bending (1517–1519 cm⁻¹) .
- LC-MS : The target’s molecular ion ([M+H]⁺) is expected near m/z 252.3, distinct from 12 (m/z 204.1) and 13 (m/z 232.3) .
Table 1: Comparison of Structural and Physicochemical Properties
Compounds with Sulfonamide/Sulfamoyl Groups
The chloro-dioxo-naphthalene derivative (tert-butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate) shares a sulfonamide-like moiety but incorporates an aromatic system, leading to distinct electronic properties. Its ¹³C NMR shows deshielded carbonyl carbons (~179 ppm) due to conjugation with the naphthalene ring, unlike the target compound’s aliphatic sulfamoyl group .
Enantiomeric Considerations
The (2S)-enantiomer (CAS 2751603-10-6) is a direct stereoisomer of the target compound. For example, the (2R)-configuration may influence hydrogen-bonding networks in crystal lattices, as seen in Etter’s graph set analysis .
Functional Group Impact on Properties
- Solubility : The Boc group in all analogs enhances organic solubility, but the methylsulfamoyl group introduces polarity, possibly improving aqueous solubility relative to benzimidazolone derivatives .
Biological Activity
tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate is a carbamate derivative with potential biological activity, particularly in the context of enzyme inhibition and anti-cancer properties. This compound, identified by the CAS number 2751603-51-5, has garnered attention for its unique interactions with various biological targets.
- Molecular Formula : C₉H₂₀N₂O₄S
- Molecular Weight : 252.33 g/mol
- Structure : The compound features a tert-butyl group, a carbamate linkage, and a methylsulfamoyl moiety attached to a propyl chain.
Enzyme Inhibition
Research indicates that tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate exhibits significant inhibitory activity against carbonic anhydrase (CA) enzymes. These enzymes play crucial roles in various physiological processes, including pH regulation and ion transport. The compound binds to the active site of CA enzymes, particularly cytosolic CA I and II, transmembrane CA IV, and mitochondrial CA V, through interactions with the zinc ion present in these enzymes.
Anti-Cancer Properties
In vitro studies have demonstrated that this compound possesses anti-tumor activity against several cancer cell lines, including:
- Breast Cancer
- Prostate Cancer
- Ovarian Cancer
The mechanism of action appears to involve inhibition of cell proliferation and induction of apoptotic pathways in cancer cells. This is attributed to the compound's ability to disrupt cellular signaling pathways essential for tumor growth and survival.
Case Studies
- Inhibition of Carbonic Anhydrase : A study highlighted the potency of tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate as a competitive inhibitor of carbonic anhydrase, showing IC50 values in the low micromolar range. This suggests its potential use in conditions where modulation of CA activity is beneficial, such as glaucoma or certain types of cancer.
- Anti-Cancer Efficacy : A series of experiments on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). Flow cytometry analysis indicated that the compound induces apoptosis through the activation of caspase pathways.
Data Table: Biological Activity Summary
| Property | Observations |
|---|---|
| Target Enzymes | Carbonic Anhydrases (CA I, II, IV, V) |
| IC50 Values | Low micromolar range |
| Cancer Cell Lines Tested | Breast, Prostate, Ovarian |
| Effect on Cell Viability | Up to 70% reduction |
| Mechanism | Induction of apoptosis |
Toxicity and Safety
While preliminary studies indicate that tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate has promising biological activities, its safety profile remains under investigation. Current assessments suggest that it is not intended for therapeutic applications in humans or animals due to potential toxicity concerns associated with sulfamoyl derivatives .
Future Directions
Continued research is necessary to further elucidate the pharmacodynamics and pharmacokinetics of tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate. Future studies should focus on:
- In vivo efficacy : Evaluating the compound's effectiveness in animal models.
- Mechanistic Studies : Understanding the detailed mechanisms underlying its anti-cancer effects.
- Safety Profiling : Comprehensive toxicological assessments to establish safe dosage levels.
Q & A
Basic Research Question
- Temperature : Store at –20°C for long-term stability; short-term storage at 4°C is acceptable .
- Moisture Control : Use desiccants and airtight containers to prevent hydrolysis of the carbamate group .
- Light Protection : Amber vials to avoid photodegradation of the sulfamoyl moiety .
What is the mechanism of interaction between this compound and CDC25 phosphatases?
Advanced Research Question
The compound acts as a competitive inhibitor by:
- Binding to the Catalytic Site : The sulfamoyl group mimics phosphate, forming hydrogen bonds with active-site residues .
- Inducing Conformational Changes : Molecular dynamics (MD) simulations show steric hindrance from the tert-butyl group disrupts substrate binding .
- Validation : Kinetic assays (e.g., Michaelis-Menten plots) and X-ray crystallography of enzyme-inhibitor complexes .
How can computational modeling predict reactivity in novel reactions?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates transition-state energies for reactions like Boc deprotection or sulfamoyl oxidation .
- Molecular Docking : Predicts binding affinities for enzyme targets (e.g., CDC25) using software like AutoDock .
- Solvent Effects : COSMO-RS simulations model solvent interactions to optimize reaction conditions .
What solvents are compatible with this compound for subsequent reactions?
Basic Research Question
- Polar Aprotic Solvents : DCM, THF, and acetonitrile are ideal for solubility and inertness toward carbamates .
- Avoid Protic Solvents : Methanol or water may hydrolyze the Boc group under acidic/basic conditions .
How do structural modifications at the propyl or sulfamoyl groups affect pharmacological activity?
Advanced Research Question
- Propyl Chain Modifications : Elongating the chain or introducing fluorination alters membrane permeability (e.g., logP changes) .
- Sulfamoyl Substitutions : Replacing methylsulfamoyl with arylsulfonamides enhances selectivity for tyrosine phosphatases .
- SAR Studies : Compare IC₅₀ values of analogs to identify critical pharmacophores .
What safety precautions are necessary when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
